molecular formula C18H28N2O2 B11025051 N-[3-(octan-2-ylamino)-3-oxopropyl]benzamide

N-[3-(octan-2-ylamino)-3-oxopropyl]benzamide

Cat. No.: B11025051
M. Wt: 304.4 g/mol
InChI Key: MFKMZSUBFRQZOA-UHFFFAOYSA-N
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Description

N-{3-[(1-methylheptyl)amino]-3-oxopropyl}benzamide is a chemical compound with a complex structure that includes a benzamide core and a 1-methylheptyl side chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-methylheptyl)amino]-3-oxopropyl}benzamide typically involves the reaction of benzoyl chloride with 3-[(1-methylheptyl)amino]-3-oxopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-methylheptyl)amino]-3-oxopropyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-{3-[(1-methylheptyl)amino]-3-oxopropyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[(1-methylheptyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluroxypyr-meptyl: A related compound with similar structural features and applications in herbicides.

    N-(3-dimethylaminopropyl)methacrylamide: Another compound with a similar amide linkage and used in polymer chemistry.

Uniqueness

N-{3-[(1-methylheptyl)amino]-3-oxopropyl}benzamide is unique due to its specific side chain and functional groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[3-(octan-2-ylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C18H28N2O2/c1-3-4-5-7-10-15(2)20-17(21)13-14-19-18(22)16-11-8-6-9-12-16/h6,8-9,11-12,15H,3-5,7,10,13-14H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

MFKMZSUBFRQZOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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